molecular formula C17H19FN4O4S B6505887 N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1428351-74-9

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6505887
CAS RN: 1428351-74-9
M. Wt: 394.4 g/mol
InChI Key: DMHISWSANYJBJS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a methanesulfonyl group, and a fluorophenoxy group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrimidine ring and the fluorophenoxy group would contribute to the aromaticity of the molecule, while the piperidine ring would add a degree of flexibility . The methanesulfonyl group would likely make the molecule more polar.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The pyrimidine ring could potentially undergo substitution reactions, while the methanesulfonyl group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenoxy group could increase the compound’s stability and lipophilicity, while the methanesulfonyl group could enhance its water solubility .

Scientific Research Applications

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide has been used in a variety of scientific research applications, including the study of protein kinase C (PKC) and its role in signal transduction pathways. This compound has also been used to study the regulation of gene expression, as well as the regulation of cell proliferation, differentiation, and apoptosis. In addition, this compound has been used to study the effects of various drugs on the PKC family of enzymes.

Mechanism of Action

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide is an inhibitor of the PKC family of enzymes. It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of substrates. This inhibition of PKC activity leads to the regulation of key cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of the PKC family of enzymes, leading to the regulation of key cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, this compound has been shown to regulate gene expression, as well as the effects of various drugs on the PKC family of enzymes.

Advantages and Limitations for Lab Experiments

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide has a number of advantages for use in laboratory experiments. For example, it is a small molecule inhibitor of the PKC family of enzymes, which makes it easier to use in experiments. In addition, this compound is relatively inexpensive and readily available. However, this compound also has some limitations for use in laboratory experiments. For example, this compound is not very stable and can degrade over time. In addition, this compound has a relatively short half-life, which means that it must be used quickly after synthesis.

Future Directions

There are a number of potential future directions for research involving N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide. For example, further research could be conducted to investigate the effects of this compound on other protein kinases, as well as the effects of this compound on other cellular processes such as cell migration and metabolism. In addition, further research could be conducted to explore the potential of this compound as an anti-cancer agent, as well as its potential use in the treatment of other diseases. Finally, further research could be conducted to explore the potential of this compound as a tool for drug discovery and development.

Synthesis Methods

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound that can be synthesized using a variety of methods. One method involves the reaction of 2-fluorophenol with pyrimidine in the presence of a base, followed by the addition of 1-methanesulfonylpiperidine-4-carboxamide. This reaction yields this compound in good yields. Other methods of synthesis have also been reported, including the reaction of 2-fluorophenol with 1,3-diaminopropylamine in the presence of a base, followed by the addition of 1-methanesulfonylpiperidine-4-carboxamide.

properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-27(24,25)22-8-6-12(7-9-22)16(23)21-13-10-19-17(20-11-13)26-15-5-3-2-4-14(15)18/h2-5,10-12H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHISWSANYJBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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